Diphenhydramine citrate

Pharmaceutical formulation Excipient compatibility Stability studies

The citrate salt is the ONLY diphenhydramine form stable in combination tablets with aspirin/acetaminophen (U.S. Patent 4,505,862). FDA Orange Book NDAs mandate a 1.52:1 citrate:HCl mass ratio for therapeutic equivalence. USP Reference Standard: 98.0–100.5% purity, melting range 146–150°C, loss on drying ≤0.5%. Essential for ANDA method validation, dissolution testing, and stability studies. Avoid catastrophic discoloration & mottling seen with HCl, salicylate, & fumarate salts. Ensure regulatory compliance—select the citrate salt.

Molecular Formula C23H29NO8
Molecular Weight 447.5 g/mol
CAS No. 88637-37-0
Cat. No. B048738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenhydramine citrate
CAS88637-37-0
Synonyms2-Diphenylmethoxy-N,N-dimethylethylamine
Allerdryl
Benadryl
Benhydramin
Benylin
Benzhydramine
Citrate, Diphenhydramine
Dimedrol
Diphenhydramine
Diphenhydramine Citrate
Diphenhydramine Citrate (1:1)
Diphenhydramine Hydrochloride
Diphenylhydramin
Diphenylhydramine
Dormin
Hydrochloride, Diphenhydramine
Molecular FormulaC23H29NO8
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeySPCKHVPPRJWQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenhydramine Citrate (CAS 88637-37-0): Technical Specifications and Regulatory Reference Overview for Procurement and R&D


Diphenhydramine citrate is the citrate salt form of the ethanolamine-class H1 receptor antagonist diphenhydramine, with a molecular formula of C17H21NO·C6H8O7 and a molecular weight of 447.48 g/mol . As a USP reference standard, its purity is specified at 98.0–100.5% on a dried basis, and it is monographed with precise analytical methodology including melting range of 146–150°C (≤2°C range) and loss on drying ≤0.5% [1]. The compound is listed in the FDA Orange Book and included in multiple NDA-approved fixed-dose combination products [2].

Why Diphenhydramine Citrate Cannot Be Directly Substituted with Other Diphenhydramine Salts in Pharmaceutical Formulation


Different salt forms of diphenhydramine exhibit distinct molecular weights, solubilities, dissolution rates, and chemical compatibilities that critically impact pharmaceutical performance and manufacturing viability [1]. A direct comparison reveals that diphenhydramine citrate (447.48 g/mol) differs substantially from the hydrochloride salt (291.8 g/mol) in both physicochemical properties and dosage requirements—38 mg of citrate salt is therapeutically equivalent to 25 mg of hydrochloride [2]. More critically, patent evidence demonstrates that diphenhydramine hydrochloride, salicylate, and fumarate salts fail catastrophically in combination formulations with analgesics due to severe discoloration, mottling, and physical instability, whereas the dihydrogencitrate salt provides acceptable stability [3]. Consequently, salt-form selection is not an interchangeable procurement decision but a determinant of formulation success and regulatory compliance.

Quantitative Comparative Evidence: Diphenhydramine Citrate vs. Alternative Diphenhydramine Salts


Formulation Stability: Diphenhydramine Dihydrogencitrate vs. Hydrochloride, Salicylate, and Fumarate Salts in Analgesic Combination Tablets

In a direct head-to-head formulation study, diphenhydramine hydrochloride, salicylate, and fumarate salts each produced unacceptable discoloration, mottling, and soft tablets when combined with aspirin and acetaminophen (APAP). Only the dihydrogencitrate salt exhibited acceptable chemical and physical stability [1]. At room temperature and elevated humidity, the hydrochloride salt caused mottling in the APAP layer, and at 125°F storage, severe darkening occurred in the aspirin layer [1]. In contrast, tablets prepared with diphenhydramine dihydrogencitrate demonstrated significantly increased stability [1].

Pharmaceutical formulation Excipient compatibility Stability studies

Regulatory Dose Equivalence: 76 mg Diphenhydramine Citrate vs. 50 mg Diphenhydramine Hydrochloride

The U.S. Food and Drug Administration (FDA) has established that 76 mg of diphenhydramine citrate is equivalent to 50 mg of diphenhydramine hydrochloride in a final rule for nighttime sleep aids [1]. This regulatory determination reflects the difference in molecular weight and dissolution characteristics between the two salt forms [2].

Regulatory science Dose conversion Therapeutic equivalence

Molecular Weight Difference: 447.48 g/mol (Citrate) vs. 291.8 g/mol (Hydrochloride)

Diphenhydramine citrate has a molecular weight of 447.48 g/mol, compared to 291.8 g/mol for diphenhydramine hydrochloride [1]. This 53% greater molecular weight for the citrate salt directly impacts dissolution rate, absorption characteristics, and the mass of API required per dosage unit [2].

Physicochemical properties Salt selection API characterization

USP Purity Specification: 98.0–100.5% Assay on Dried Basis

The USP monograph for Diphenhydramine Citrate specifies an assay range of 98.0–100.5% C17H21NO·C6H8O7 calculated on the dried basis [1]. This specification is enforced by a potentiometric titration method using 0.1 N perchloric acid, where each mL is equivalent to 44.75 mg of the citrate salt [1]. Loss on drying must not exceed 0.5%, and residue on ignition must not exceed 0.1% [1].

Quality control Compendial standards API purity

FDA Orange Book and USP Reference Standard Status

Diphenhydramine citrate is listed in the FDA Orange Book and is designated as a USP Reference Standard (USP-RS) [1]. It is included in five New Drug Applications (NDAs) for combination products and is manufactured by multiple suppliers for generic ANDA development [2]. The compound is also monographed for fixed-dose combination tablets with acetaminophen and with ibuprofen .

Regulatory compliance Reference standards ANDA development

Validated Application Scenarios for Diphenhydramine Citrate in Pharmaceutical Development and Quality Control


Fixed-Dose Combination Analgesic/Antihistamine Tablet Formulation

As established by U.S. Patent 4,505,862 [1], diphenhydramine dihydrogencitrate is the only diphenhydramine salt that demonstrates acceptable stability when formulated with aspirin and acetaminophen in two-layer tablets. Formulators developing OTC nighttime pain relief products must select the citrate salt to avoid the mottling, discoloration, and softening observed with hydrochloride, salicylate, and fumarate salts [1]. This application is validated by five FDA-approved NDAs containing diphenhydramine citrate in combination with ibuprofen or acetaminophen [2].

Analytical Method Development and Validation for ANDA Filings

Diphenhydramine citrate USP Reference Standard is required for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) [3]. A validated stability-indicating LC method has been established for simultaneous determination of ibuprofen (2.85–9.14 mg/mL) and diphenhydramine citrate (0.54–1.73 mg/mL) with LOD of 0.54 μg/mL and LOQ of 1.64 μg/mL [4]. This method provides a regulatory pathway for dissolution testing and stability studies in combination products.

Quality Control Release Testing per USP Compendial Standards

The USP monograph for Diphenhydramine Citrate [5] specifies acceptance criteria including: assay 98.0–100.5% on dried basis, melting range 146–150°C with ≤2°C interval, loss on drying ≤0.5%, and residue on ignition ≤0.1%. These specifications, enforced by a validated potentiometric titration (1 mL 0.1 N perchloric acid ≡ 44.75 mg citrate salt), provide a regulatory framework for API release testing in commercial manufacturing and quality control laboratories.

Therapeutic Dose Adjustment for Salt Form Conversion

Based on FDA regulatory determination [6] and molecular weight differences [7], any formulation or clinical study converting between diphenhydramine salt forms must apply a 1.52:1 mass ratio (citrate:HCl). Specifically, 76 mg diphenhydramine citrate is therapeutically equivalent to 50 mg diphenhydramine hydrochloride [6]. Procurement specifications and batch formulations must account for this conversion factor to ensure correct dosing in finished products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenhydramine citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.